molecular formula C14H10Cl2OS B172868 3,5-Dichloro-4'-(thiomethyl)benzophenone CAS No. 197439-14-8

3,5-Dichloro-4'-(thiomethyl)benzophenone

Cat. No.: B172868
CAS No.: 197439-14-8
M. Wt: 297.2 g/mol
InChI Key: OLXGTULXWXLSLE-UHFFFAOYSA-N
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Description

Significance of Substituted Benzophenones in Modern Organic Chemistry

Benzophenones are organic compounds characterized by a ketone group attached to two phenyl groups. drugbank.com This core structure serves as a versatile scaffold, and the addition of various substituents to the phenyl rings gives rise to a vast family of derivatives with diverse chemical properties and applications. wikipedia.orgnih.gov In organic chemistry, they are widely utilized as building blocks for more complex molecules. wikipedia.org

Substituted benzophenones are notable for their pharmacological activity. wikipedia.orgnih.gov For instance, derivatives like oxybenzone are common ingredients in sunscreens due to their ability to absorb harmful UV radiation. drugbank.comwikipedia.orgtaylorandfrancis.com Furthermore, the benzophenone (B1666685) motif is integral to the synthesis of high-performance polymers; 4,4'-difluorobenzophenone is a precursor to PEEK (Polyether ether ketone). wikipedia.org In medicinal chemistry research, various analogs have been synthesized and investigated for potential anti-inflammatory and anti-cancer properties. nih.gov The structural diversity and biological activities of over 300 natural benzophenones, found in plants and fungi, continue to inspire synthetic chemists. wikipedia.orgnih.gov

Overview of Halogenated and Thioether-Containing Aromatic Compounds in Synthetic and Medicinal Chemistry

The introduction of halogen atoms and thioether groups into aromatic structures is a common strategy in synthetic and medicinal chemistry to modulate the properties of a molecule.

Halogenated Aromatic Compounds: Halogens, particularly chlorine and fluorine, are frequently incorporated into drug candidates and other functional molecules. researchgate.netacs.org The presence of a halogen atom on an aromatic ring can significantly influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.net For a long time, halogens were primarily used for their steric effects, but it is now recognized that they can form "halogen bonds." researchgate.netacs.org This is a type of non-covalent interaction where the halogen acts as a Lewis acid, which can contribute favorably to the stability of a ligand-target complex. acs.org This ability to form specific interactions has made halogenation a key tool in rational drug design. A significant number of drugs approved by the FDA contain halogen atoms. nih.gov

Thioether-Containing Aromatic Compounds: Thioethers, functional groups containing a sulfur atom bonded to two carbon atoms, are prevalent in a wide range of pharmaceuticals and natural products. researchgate.netnih.gov The inclusion of a thioether linkage can impact a molecule's conformation and electronic properties. In medicinal chemistry, sulfur-containing compounds, including thioethers, are associated with a broad spectrum of biological activities, such as anticancer, antimicrobial, and antifungal properties. researchgate.nettandfonline.com The thioether moiety is a valuable scaffold, and its synthesis and incorporation into organic molecules remain an active area of research. nih.govnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3,5-dichlorophenyl)-(4-methylsulfanylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2OS/c1-18-13-4-2-9(3-5-13)14(17)10-6-11(15)8-12(16)7-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLXGTULXWXLSLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60611752
Record name (3,5-Dichlorophenyl)[4-(methylsulfanyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60611752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197439-14-8
Record name (3,5-Dichlorophenyl)[4-(methylsulfanyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60611752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3,5 Dichloro 4 Thiomethyl Benzophenone

Retrosynthetic Analysis and Precursor Identification

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, readily available starting materials. wikipedia.orgairitilibrary.com For 3,5-Dichloro-4'-(thiomethyl)benzophenone, the most logical disconnection is at the carbonyl-carbon to aryl-carbon bond, which is characteristic of a Friedel-Crafts acylation reaction. This disconnection breaks the molecule into two primary precursors.

This analysis reveals two potential synthetic routes:

Route A: Disconnecting the bond between the carbonyl group and the 4'-(thiomethyl)phenyl ring. This identifies a 3,5-dichlorobenzoyl synthon and a 4-(thiomethyl)phenyl synthon.

Route B: Disconnecting the bond between the carbonyl group and the 3,5-dichlorophenyl ring. This identifies a 4-(thiomethyl)benzoyl synthon and a 1,3-dichlorophenyl synthon.

Route A is generally preferred due to the activating nature of the thiomethyl group on the thioanisole ring, which facilitates electrophilic substitution in the Friedel-Crafts acylation. The primary precursors identified through this retrosynthetic approach are a derivative of 3,5-dichlorobenzoic acid (such as the acyl chloride) and thioanisole.

Target MoleculeDisconnectionSynthonsSynthetic Equivalents (Precursors)
This compoundCarbonyl C — C4' Bond3,5-Dichlorobenzoyl Cation + 4-(Thiomethyl)phenyl Anion3,5-Dichlorobenzoyl chloride + Thioanisole
Carbonyl C — C1 Bond4-(Thiomethyl)benzoyl Cation + 3,5-Dichlorophenyl Anion4-(Thiomethyl)benzoyl chloride + 1,3-Dichlorobenzene

Approaches for the Construction of Dichlorinated Phenyl Moieties

The direct halogenation of a benzophenone (B1666685) core to achieve a 3,5-dichloro substitution pattern is challenging. The benzoyl group is a deactivating meta-director for electrophilic aromatic substitution, making the introduction of two chlorine atoms specifically at the 3 and 5 positions difficult and often inefficient. Modern synthetic methods offer precise control over regioselectivity through the use of directing groups, which can steer halogen atoms to specific ortho-positions. gu.se However, for a meta-substitution pattern like this, it is more common to employ a precursor that already contains the desired dichlorinated arrangement rather than attempting direct, selective halogenation of a larger, more complex molecule. beilstein-journals.org

A more robust and widely used strategy involves the synthesis of a 3,5-dichlorinated precursor, which is then used to build the benzophenone skeleton. 3,5-Dichlorobenzoic acid is a key intermediate for this purpose. Several methods for its synthesis have been reported. Once synthesized, the carboxylic acid is typically converted to its more reactive acyl chloride derivative using reagents like thionyl chloride or oxalyl chloride, preparing it for the subsequent Friedel-Crafts acylation. patsnap.com

Synthetic Routes to 3,5-Dichlorobenzoic Acid
Starting MaterialKey ReagentsBrief DescriptionReference
3,5-Dichloroanthranilic acidDiazonium salt formation, followed by ethanol (B145695)A diazonium salt is prepared and subsequently heated with ethanol to replace the amino group. chemicalbook.comprepchem.com
3,5-DichlorobenzonitrileSodium hydroxide, followed by acidThe nitrile group is hydrolyzed under basic conditions and then acidified to yield the carboxylic acid. chemicalbook.com
(3,5-Dichlorophenyl)magnesium chlorideCarbon dioxide (CO₂)A Grignard reagent is prepared and then carbonated with solid CO₂ (dry ice). chemicalbook.com
Anthranilic acidAcetic anhydride, Cl₂, HCl, NaNO₂, isopropanol (B130326)A multi-step process involving acetylation, chlorination, deacetylation, diazotization, and reduction. patsnap.com

Strategies for the Incorporation of the Thiomethyl Group

Thioanisole (methylphenyl sulfide) is the key precursor for the second half of the target molecule. It can be purchased commercially or synthesized through various methods. One common laboratory preparation involves the reaction of thiophenol with a methylating agent. Alternatively, 4-substituted derivatives can be synthesized to introduce the thiomethyl group onto a pre-existing aromatic ring. For example, 4-methylthiophenol can be synthesized from phenol (B47542) and dimethyl disulfide in the presence of a strong acid. researchgate.net Another approach is the copper-catalyzed reaction of sodium methyl mercaptide with a p-halogenated phenyl derivative, such as p-bromophenylacetic acid, to form the corresponding 4-(methylthio)phenyl compound. google.com

The formation of an aryl methylthioether involves creating a carbon-sulfur bond on the aromatic ring. The most common methods rely on the nucleophilicity of a sulfur-based reagent reacting with an electrophilic carbon. acsgcipr.org

Key methods include:

Nucleophilic Aromatic Substitution (SNAr): This reaction involves the displacement of a leaving group (typically a halide) from an activated aromatic ring by a sulfur nucleophile like sodium thiomethoxide (NaSMe). The aromatic ring must be "activated" by the presence of strong electron-withdrawing groups.

Metal-Catalyzed Cross-Coupling: Palladium or copper catalysts are frequently used to couple aryl halides or triflates with thiols or their corresponding salts. acsgcipr.org This is a versatile method that works for a wide range of substrates. A copper-catalyzed pathway, for instance, can effectively couple sodium methyl mercaptide with 4-halogenated phenyl compounds. google.com

Reaction of Thiolates with Alkyl Halides: This classic SN2 reaction, analogous to the Williamson ether synthesis, is used to prepare thioethers. masterorganicchemistry.com While this is typically used for alkyl thioethers, it is relevant for the synthesis of the thioanisole precursor itself (e.g., methylating thiophenol).

Methods for Aryl Methylthioether Formation
MethodSulfur SourceAryl SubstrateKey ConditionsReference
Nucleophilic Aromatic Substitution (SNAr)Sodium thiomethoxideActivated Aryl Halide (e.g., with NO₂ group)Polar aprotic solvent acsgcipr.org
Copper-Catalyzed CouplingSodium methyl mercaptideAryl Halide (e.g., 4-bromophenyl derivative)Cu(I) catalyst (e.g., CuBr) google.com
Reaction with PhenolDimethyl disulfide (Me₂S₂)PhenolStrong acid (e.g., H₂SO₄) researchgate.net

Formation of the Benzophenone Carbonyl Linkage

Alternative Cross-Coupling Approaches for Ketone Synthesis

While Friedel-Crafts acylation is a robust method, alternative cross-coupling strategies have emerged as powerful tools for the synthesis of diaryl ketones, offering milder reaction conditions and broader functional group tolerance. One such approach is the Suzuki-Miyaura coupling, which can be adapted for ketone synthesis. This would involve the palladium-catalyzed cross-coupling of an aryl boronic acid with an acyl chloride.

For the synthesis of this compound, this could be envisioned through two possible routes:

Coupling of 3,5-dichlorophenylboronic acid with 4-(methylthio)benzoyl chloride.

Coupling of 4-(methylthio)phenylboronic acid with 3,5-dichlorobenzoyl chloride.

A typical catalytic system for such a reaction would involve a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base, like potassium carbonate (K₂CO₃), in a suitable solvent system, often a mixture of an organic solvent (e.g., toluene) and water.

Other cross-coupling reactions, such as the Stille coupling (using organotin reagents) or the Negishi coupling (using organozinc reagents), could also be theoretically applied, though they are less commonly used for diaryl ketone synthesis due to the toxicity and instability of the organometallic reagents.

Optimization of Reaction Conditions and Yields in Synthetic Pathways

The optimization of reaction conditions is paramount to maximize the yield and purity of this compound while minimizing side reactions and simplifying purification. Key parameters that are typically optimized include the choice of catalyst, solvent, temperature, reaction time, and stoichiometry of the reactants.

For the Friedel-Crafts acylation, a systematic study of different Lewis acid catalysts can be undertaken. While aluminum chloride is the most common, other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be effective and may offer advantages in terms of cost or handling. The molar ratio of the Lewis acid to the acyl chloride is a critical factor; typically, a slight excess of the catalyst is used to ensure complete activation of the acylating agent.

The table below illustrates a hypothetical optimization of the Friedel-Crafts acylation of thioanisole with 3,5-dichlorobenzoyl chloride.

Table 1: Optimization of Friedel-Crafts Acylation Conditions

Entry Lewis Acid Molar Ratio (Catalyst:Acyl Chloride) Solvent Temperature (°C) Time (h) Yield (%)
1 AlCl₃ 1.1 : 1 CH₂Cl₂ 0 to rt 4 85
2 AlCl₃ 1.5 : 1 CH₂Cl₂ 0 to rt 4 92
3 FeCl₃ 1.2 : 1 CH₂Cl₂ rt 6 78
4 ZnCl₂ 1.2 : 1 CH₂Cl₂ 40 8 65
5 AlCl₃ 1.5 : 1 CS₂ 0 to 45 3 95

In the context of cross-coupling reactions, optimization involves screening different palladium catalysts, ligands, bases, and solvent systems. The choice of ligand is particularly important as it can significantly influence the catalytic activity and selectivity. Phosphine-based ligands, such as triphenylphosphine (PPh₃) or more electron-rich and bulky phosphines, are commonly employed.

The following table provides a hypothetical example of the optimization of a Suzuki-Miyaura coupling for the synthesis of this compound.

Table 2: Optimization of Suzuki-Miyaura Coupling Conditions

Entry Palladium Catalyst Ligand Base Solvent Temperature (°C) Time (h) Yield (%)
1 Pd(PPh₃)₄ - K₂CO₃ Toluene/H₂O 90 12 75
2 Pd(OAc)₂ PPh₃ K₂CO₃ Toluene/H₂O 90 12 82
3 PdCl₂(dppf) - Cs₂CO₃ Dioxane/H₂O 100 8 90
4 Pd(OAc)₂ SPhos K₃PO₄ Toluene/H₂O 100 6 94

Through such systematic optimization studies, synthetic routes can be refined to provide this compound in high yield and purity, making the process more efficient and cost-effective for potential applications.

Mechanistic Investigations of Reactions Involving 3,5 Dichloro 4 Thiomethyl Benzophenone

Reaction Pathways of Substituted Benzophenones

Substituted benzophenones undergo a variety of reactions, largely dictated by the nature of their substituents. The core reactivity of the benzophenone (B1666685) structure centers on the carbonyl group and the two connected aromatic rings. Common transformations include:

Nucleophilic Addition to the Carbonyl Group: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. This can lead to the formation of alcohols upon reduction or the addition of organometallic reagents.

Photochemical Reactions: Upon absorption of UV light, benzophenones can be excited to a diradical triplet state. hilarispublisher.com This excited state is a powerful hydrogen atom abstractor, leading to photoreduction in the presence of a hydrogen donor solvent like isopropanol (B130326), ultimately forming benzpinacol. hilarispublisher.comnih.gov The kinetics of this photoreduction are significantly influenced by the substituents on the aromatic rings. nih.govacs.org

Reduction to Diphenylmethane: The carbonyl group can be completely reduced to a methylene (B1212753) group (CH2) under conditions like the Clemmensen (using zinc-mercury amalgam and hydrochloric acid) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reductions.

Biosynthesis Pathways: In nature, benzophenone structures are often derived from benzoyl-CoA and are precursors to other complex molecules like xanthones through oxidative phenol (B47542) coupling. researchgate.net

For 3,5-dichloro-4'-(thiomethyl)benzophenone, these general pathways are modulated by its specific substituents. The electron-withdrawing chlorine atoms and the potentially oxidizable thiomethyl group introduce additional layers of reactivity.

Electrophilic Aromatic Substitution on Halogenated Phenyl Rings

Electrophilic aromatic substitution (EAS) is a fundamental reaction for aromatic compounds. wikipedia.org The reaction proceeds via a two-step mechanism: initial attack by an electrophile to form a resonance-stabilized carbocation (a sigma complex or benzenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.comlibretexts.org

The 3,5-dichloro-phenyl ring of the target molecule is significantly deactivated towards electrophilic attack. This is due to two factors:

Inductive Effect of Halogens: Chlorine atoms are electronegative and withdraw electron density from the ring through the sigma bond, making the ring less nucleophilic.

Deactivating Effect of the Carbonyl Group: The carbonyl group is a powerful deactivating group, withdrawing electron density via both inductive and resonance effects. It directs incoming electrophiles to the meta position relative to itself.

Consequently, electrophilic substitution on the 3,5-dichlorophenyl ring is expected to be extremely sluggish and would require harsh reaction conditions and a very potent electrophile. minia.edu.eg Any substitution would be directed to the C-2, C-4, or C-6 positions (ortho or para to the chlorines, but meta to the carbonyl group). In contrast, the 4'-(thiomethyl)phenyl ring is activated towards EAS. The thiomethyl group is an ortho-, para-director, meaning it would direct incoming electrophiles to the positions adjacent (ortho) to itself.

Transformations and Reactivity of the Thiomethyl Group

The thiomethyl (–SMe) group is a versatile functional group that can undergo several important transformations.

The sulfur atom of the thiomethyl group is readily oxidized. This reaction typically proceeds in a stepwise manner, first converting the sulfide (B99878) to a sulfoxide (B87167) and then, under stronger conditions, to a sulfone.

Sulfide to Sulfoxide: This is a common transformation achieved with a wide range of oxidizing agents, such as hydrogen peroxide, peroxy acids (like m-CPBA), or sodium periodate. The mechanism involves the nucleophilic sulfur atom attacking the electrophilic oxygen of the oxidant.

Sulfoxide to Sulfone: Further oxidation of the sulfoxide requires more potent oxidizing conditions. The sulfoxide is less nucleophilic than the sulfide, making the second oxidation step slower.

The choice of oxidant and reaction conditions allows for selective synthesis of either the sulfoxide or the sulfone. In some contexts, sulfide oxidation can be accelerated by catalysts or influenced by pH. oup.com For example, the oxidation of sulfides is a key process in certain biological pathways and industrial applications. acs.orgacs.org

Oxidizing Agents for Sulfide to Sulfoxide/Sulfone Transformation

Oxidizing AgentTypical ProductConditionsNotes
Hydrogen Peroxide (H₂O₂)Sulfoxide or SulfoneStoichiometry and catalyst dependentCan be selective for sulfoxide with controlled stoichiometry.
m-Chloroperoxybenzoic acid (m-CPBA)Sulfoxide or Sulfone1 equivalent for sulfoxide, >2 for sulfoneA common and effective reagent.
Sodium Periodate (NaIO₄)SulfoxideAqueous solvent mixturesOften highly selective for sulfoxide formation.
Potassium Permanganate (KMnO₄)SulfoneOften vigorous conditionsA strong oxidant that typically leads to the sulfone.
Oxone® (2KHSO₅·KHSO₄·K₂SO₄)Sulfoxide or SulfoneAqueous solvent, pH dependentA versatile and relatively "green" oxidant.

Once the sulfoxide of this compound is formed, it can potentially undergo a Pummerer rearrangement. wikipedia.orgtcichemicals.com This reaction involves the conversion of a sulfoxide with an α-hydrogen into an α-acyloxy thioether in the presence of an activating agent, typically acetic anhydride. wikipedia.orgtcichemicals.com

The mechanism begins with the acylation of the sulfoxide oxygen by acetic anhydride. wikipedia.org This is followed by elimination to form a highly electrophilic thial (or sulfenium) ion intermediate. tcichemicals.com Finally, nucleophilic attack by the acetate (B1210297) ion on the α-carbon yields the final product. wikipedia.org This rearrangement is a powerful tool for C-O and C-C bond formation at the carbon adjacent to the sulfur atom. wikipedia.org In some cases, flavin-dependent enzymatic Pummerer-type rearrangements have also been observed. nih.gov

Influence of Substituents on Reaction Kinetics and Selectivity

The substituents on the benzophenone framework exert a profound influence on reaction rates and regioselectivity. acs.org These effects can be broadly categorized as electronic or steric.

Electronic Effects: The two chlorine atoms on one ring are strongly electron-withdrawing via the inductive effect, deactivating this ring towards electrophilic attack. The thiomethyl group on the other ring is an activating group, donating electron density through resonance, which enhances the rate of electrophilic substitution on its ring. rsc.org The carbonyl group itself is a deactivating group for both rings. These competing effects determine the most likely site of reaction. For instance, in the hydrolysis of substituted benzophenone imines, both electron-donating and electron-withdrawing groups were found to influence the reaction rate, with the effect correlating to Hammett constants. rsc.org

Steric Effects: The bulkiness of substituents can hinder the approach of reagents to nearby reactive sites. rsc.org In this compound, the chlorine atoms ortho to the carbonyl group can provide some steric hindrance, potentially influencing the conformation of the molecule and the accessibility of the carbonyl carbon.

Summary of Substituent Effects on Reactivity

SubstituentPositionElectronic Effect on its RingDirecting Effect (for EAS)
-Cl (x2)3, 5Strongly deactivating (Inductive withdrawal)Ortho, Para
-C=O-Strongly deactivating (Resonance/Inductive withdrawal)Meta
-SMe4'Activating (Resonance donation)Ortho, Para

Role of Catalysts and Solvents in Reaction Mechanisms

Catalysts and solvents are crucial in directing the outcome of chemical reactions.

Catalysts: In the context of benzophenone chemistry, catalysts play several roles. For hydrogenation of the carbonyl group, metallic catalysts like Raney nickel or palladium on carbon (Pd/C) are often employed. acs.orgepa.gov Lewis acids are required to generate potent electrophiles for Friedel-Crafts reactions. wikipedia.org The choice of catalyst can be critical for selectivity; for example, specific catalysts can achieve the selective hydrogenation of benzophenone to benzhydrol without over-reduction. acs.org

Solvents: The solvent can significantly affect reaction rates and even alter mechanisms. rsc.org For photoreduction reactions, a hydrogen-donating solvent like isopropanol or ethanol (B145695) is required as it also acts as a reagent. hilarispublisher.com The polarity of the solvent can influence the stability of charged intermediates and transition states. core.ac.uk For instance, studies on the photoreduction of benzophenones have been conducted in solvents like acetonitrile (B52724) and n-hexane to probe the effects of polarity and hydrogen bonding on the reaction kinetics. nih.govacs.org The rate of reaction of the benzophenone free radical anion has been shown to increase with the solvating power of the medium. rsc.org

Derivatization and Structural Modification of 3,5 Dichloro 4 Thiomethyl Benzophenone

Synthesis of Analogs through Functional Group Interconversions

The functional groups present in 3,5-dichloro-4'-(thiomethyl)benzophenone are amenable to a variety of interconversions to generate a library of analogs.

A primary target for functional group interconversion is the thiomethyl group. The sulfur atom can be readily oxidized to afford the corresponding sulfoxide (B87167) and sulfone derivatives. This transformation is significant as it can modulate the electronic and steric properties of the molecule, potentially influencing its biological activity. The oxidation of similar thioether-containing compounds is a well-established process in organic synthesis. For instance, the oxidation of 3-acetyl-5-methylthio-2-phenyl-2,3-dihydro-1,3,4-thiadiazole with reagents like m-chloroperbenzoic acid (mCPBA) yields the corresponding sulfoxide and subsequently the sulfone. A similar strategy could be employed for this compound to yield 3,5-dichloro-4'-(methylsulfinyl)benzophenone and 3,5-dichloro-4'-(methylsulfonyl)benzophenone.

The ketone moiety also represents a key site for derivatization. Reduction of the carbonyl group would yield the corresponding secondary alcohol, (3,5-dichlorophenyl)(4-(methylthio)phenyl)methanol. Further reactions at this hydroxyl group could introduce a variety of substituents. Alternatively, the ketone can be converted into other functional groups such as thioketones or imines, expanding the structural diversity of the resulting analogs.

Introduction of Additional Substituents on the Phenyl Rings

The two phenyl rings of this compound offer opportunities for the introduction of additional substituents through electrophilic aromatic substitution reactions. The directing effects of the existing substituents will govern the position of the incoming groups.

On the 3,5-dichlorophenyl ring, the two chlorine atoms are meta-directing and deactivating. Therefore, further electrophilic substitution, such as nitration or halogenation, would be expected to occur at the C-2, C-4, or C-6 positions, although the deactivating nature of the chlorine atoms would necessitate harsh reaction conditions.

Conversely, the 4'-(thiomethyl)phenyl ring is activated by the electron-donating thiomethyl group, which is an ortho-, para-director. Consequently, electrophilic substitution on this ring would be directed to the positions ortho to the thiomethyl group (C-3' and C-5'). The introduction of substituents at these positions could significantly impact the molecule's conformation and interactions with biological targets. For example, bromination of benzophenone (B1666685) thiosemicarbazone analogs has been shown to be a viable synthetic route. researchgate.net

Exploration of Bioisosteric Replacements

Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate the physicochemical and biological properties of a lead compound. In this compound, several functional groups can be considered for bioisosteric replacement.

The thiomethyl group is a prime candidate for such modifications. Common bioisosteres for a thioether include an ether (-OCH3), a selenoether (-SeCH3), or even a methylene (B1212753) group (-CH2CH3). Each of these replacements would alter the electronic nature, lipophilicity, and hydrogen bonding capacity of this part of the molecule. For instance, replacing the sulfur atom with oxygen would decrease the lipophilicity and potentially alter the metabolic stability of the compound. The trifluoromethyl group (-CF3) can also be considered as a bioisostere for a methyl group, offering different electronic and steric properties.

The chlorine atoms on the other phenyl ring can also be replaced with other halogens (e.g., fluorine, bromine) or with other electron-withdrawing groups like a trifluoromethyl group. Such modifications can fine-tune the electronic properties of the ring system.

Furthermore, the central carbonyl group can be replaced with other linking moieties. Bioisosteres for a ketone include a sulfone, an oxime, or a methylene group. These changes would drastically alter the geometry and polarity of the central part of the molecule.

Design and Synthesis of Conjugates and Prodrugs

The development of conjugates and prodrugs of this compound represents a strategic approach to enhance its potential therapeutic applications by improving properties such as solubility, stability, and targeted delivery.

Prodrug strategies often involve the temporary modification of a functional group to improve pharmacokinetic properties. The thioether linkage in this compound offers a handle for creating prodrugs. For example, a self-assembled redox dual-responsive prodrug-nanosystem has been developed using a single thioether-bridged paclitaxel-fatty acid conjugate. nih.gov This strategy relies on the oxidation of the thioether to a more hydrophilic sulfone in the presence of reactive oxygen species (ROS), which are often elevated in tumor microenvironments, triggering drug release. A similar approach could be applied to this compound.

Conjugation of the molecule to a targeting moiety, such as a peptide or a sugar, could facilitate its delivery to specific cells or tissues. For instance, the synthesis of a benzophenone-diphenylalanine conjugate has been reported to create a self-assembling photocatalyst. cambridgemedchemconsulting.com This demonstrates the feasibility of attaching peptide moieties to a benzophenone core.

Studies on Structure-Reactivity Relationships in Derivatization

Understanding the structure-reactivity relationships in the derivatization of this compound is crucial for predicting the outcome of chemical transformations and for the rational design of new analogs.

The reactivity of the two phenyl rings towards electrophilic substitution is a key aspect. The 3,5-dichlorophenyl ring is significantly deactivated due to the two electron-withdrawing chlorine atoms, making electrophilic attack challenging. In contrast, the 4'-(thiomethyl)phenyl ring is activated and will be the preferred site for such reactions. The nature of the electrophile and the reaction conditions will determine the selectivity and yield of the substitution products.

The reactivity of the thiomethyl group itself is also of interest. Its oxidation to the sulfoxide and sulfone proceeds under specific conditions, and the reactivity of these oxidized derivatives will differ from the parent thioether. For example, the sulfone group is a strong electron-withdrawing group and will deactivate the phenyl ring to which it is attached towards further electrophilic substitution.

Advanced Analytical Techniques for Characterization and Quantification

Chromatographic Separation Methods

Chromatography is a fundamental tool for the separation of 3,5-Dichloro-4'-(thiomethyl)benzophenone from other components in a sample, which is a critical step prior to its identification and quantification. The choice of chromatographic method is dependent on the volatility and polarity of the analyte, as well as the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound. The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.

For benzophenone (B1666685) derivatives, reversed-phase HPLC is a common approach. A C18 column is frequently employed as the stationary phase due to its hydrophobicity, which allows for good retention and separation of moderately non-polar compounds. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. The ratio of the organic solvent to water is adjusted to control the retention time of the analyte. The addition of an acid, like phosphoric acid or formic acid, to the mobile phase can improve peak shape and resolution. For mass spectrometry compatible methods, volatile acids like formic acid are preferred. sielc.comsielc.com

Detection is commonly performed using a UV detector, as the benzophenone core exhibits strong absorbance in the UV region. The specific wavelength for detection is chosen to maximize the signal-to-noise ratio for the analyte.

Table 1: Illustrative HPLC Method Parameters for Dichlorinated Benzophenone Derivatives

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and Water
Detector UV

Note: This table presents typical starting conditions for method development for dichlorinated benzophenone derivatives and would require optimization for this compound.

Gas Chromatography-Mass Spectrometry (GC/MS) Applications

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While some benzophenone derivatives can be analyzed directly by GC/MS, others may require derivatization to improve their volatility and chromatographic behavior. mdpi.com For this compound, its volatility would need to be assessed to determine the necessity of a derivatization step.

In GC/MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and detected.

The choice of the GC column is critical for achieving good separation. A mid-polarity column is often suitable for the analysis of benzophenone compounds. google.com The temperature program of the GC oven is optimized to ensure adequate separation of the target analyte from other compounds in the sample.

Table 2: General GC/MS Parameters for Benzophenone Analysis

ParameterCondition
Injection Mode Splitless or On-column
Column Mid-polarity capillary column (e.g., 5% phenyl polysiloxane)
Carrier Gas Helium
Detector Mass Spectrometer

Note: These are general parameters and would need to be optimized for the specific analysis of this compound.

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) for Complex Matrices

For the analysis of this compound in complex matrices such as environmental samples or biological fluids, Ultra-High Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) offers superior sensitivity and selectivity. UHPLC utilizes columns with smaller particle sizes (< 2 µm), which allows for faster analysis times and improved resolution compared to conventional HPLC.

The coupling of UHPLC with tandem mass spectrometry (MS/MS) provides an additional layer of specificity. In MS/MS, a specific ion of the target analyte (the precursor ion) is selected and fragmented, and the resulting fragment ions (product ions) are detected. This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and matrix interference, enabling the accurate quantification of the analyte at very low concentrations.

Mass Spectrometric Techniques for Structural Elucidation

Mass spectrometry is an indispensable tool for the structural elucidation of organic molecules. By analyzing the mass-to-charge ratio of the molecule and its fragments, detailed information about its chemical structure can be obtained.

Fragmentation Pathways and Ionization Modes

The fragmentation of this compound in a mass spectrometer provides a unique fingerprint that can be used for its identification. The fragmentation pattern is highly dependent on the ionization method used. Common ionization techniques include Electron Ionization (EI) and softer ionization methods like Electrospray Ionization (ESI) and Chemical Ionization (CI).

In EI, the molecule is bombarded with high-energy electrons, leading to extensive fragmentation. For benzophenones, characteristic fragmentation involves cleavage on either side of the carbonyl group. nih.gov For this compound, this would likely result in fragments corresponding to the dichlorinated phenyl ring and the thiomethyl-substituted phenyl ring.

Softer ionization techniques like ESI and CI typically produce a protonated molecule ([M+H]+) or a molecular ion with less fragmentation, which is useful for determining the molecular weight of the compound. nih.gov

A plausible fragmentation pathway for this compound under EI could involve the following steps:

Initial Ionization: Formation of the molecular ion.

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group, leading to the formation of acylium ions. This would result in the loss of either the 3,5-dichlorophenyl radical or the 4'-(thiomethyl)phenyl radical.

Further Fragmentation: The resulting fragment ions can undergo further fragmentation, such as the loss of a chlorine atom or the thiomethyl group.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for confirming the elemental composition of a molecule. HRMS instruments can measure the mass-to-charge ratio of an ion with very high accuracy (typically to four or five decimal places). This high mass accuracy allows for the determination of the exact elemental formula of the molecule and its fragments, as each unique formula has a specific theoretical exact mass. This capability is particularly valuable for distinguishing between compounds with the same nominal mass but different elemental compositions. For a molecule like this compound, HRMS can unequivocally confirm the presence of chlorine and sulfur atoms in the structure.

Spectroscopic Analysis for Confirmation of Molecular Structure

Spectroscopic techniques are indispensable tools for the elucidation of the molecular structure of this compound, providing detailed information about its atomic connectivity and the functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural assignment of this compound. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) nuclei, a complete structural map of the molecule can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The aromatic protons on the dichlorinated ring and the thiomethyl-substituted ring will appear in the downfield region, typically between 7.0 and 8.0 ppm, due to the deshielding effects of the aromatic rings and the carbonyl group. The protons on the 3,5-dichlorophenyl ring are expected to show a characteristic splitting pattern. The protons on the 4'-(thiomethyl)phenyl ring will also display a specific pattern, likely an AA'BB' system. The methyl protons of the thiomethyl group (-SCH₃) would appear as a sharp singlet in the upfield region, generally around 2.5 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon is the most deshielded and is expected to have a chemical shift in the range of 190-200 ppm. The aromatic carbons will resonate in the region of 120-140 ppm. The presence of chlorine atoms will influence the chemical shifts of the carbons on the dichlorinated ring. The carbon of the methyl group in the thiomethyl substituent will appear at a much higher field, typically between 15 and 25 ppm. The number of distinct signals in the ¹³C NMR spectrum can also confirm the symmetry of the molecule.

Predicted NMR Data:

While specific experimental data is not publicly available, theoretical predictions based on structure-correlation databases can provide estimated chemical shifts.

Atom Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Carbonyl Carbon-~194
Aromatic CH (dichlorophenyl)~7.6-7.8~128-135
Aromatic CH (thiomethylphenyl)~7.2-7.8~125-132
Aromatic C-Cl-~135
Aromatic C-S-~140
Methyl (-SCH₃) Protons~2.5-
Methyl (-SCH₃) Carbon-~15

Note: These are predicted values and may differ from experimental results.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in this compound by detecting the vibrational frequencies of its bonds. The most prominent absorption band is expected to be the strong C=O stretch of the benzophenone core, typically appearing in the range of 1650-1680 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings will produce several bands in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibrations of the dichlorophenyl group are expected in the fingerprint region, below 1100 cm⁻¹. The C-S stretching vibration of the thiomethyl group may be observed as a weaker band in the 600-800 cm⁻¹ range.

Expected Characteristic IR Absorption Bands:

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹) Intensity
Carbonyl (C=O)Stretch1650 - 1680Strong
Aromatic C-HStretch3000 - 3100Medium
Aromatic C=CStretch1450 - 1600Medium to Weak
C-ClStretch< 1100Medium to Strong
C-SStretch600 - 800Weak to Medium
Aliphatic C-H (-SCH₃)Stretch2850 - 2960Weak

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for analyzing conjugated systems. Benzophenone and its derivatives are known to exhibit characteristic UV absorption spectra. For this compound, two main absorption bands are expected. The first, a strong band around 250-260 nm, corresponds to the π → π* transition of the conjugated aromatic system. A weaker band, at a longer wavelength (around 330-340 nm), is attributed to the n → π* transition of the carbonyl group. The presence of the thiomethyl group, a sulfur-containing auxochrome, may cause a bathochromic (red) shift in these absorption maxima compared to unsubstituted benzophenone.

Method Validation and Performance Parameters for Analytical Protocols

For the quantitative analysis of this compound, it is crucial to develop and validate analytical methods, such as High-Performance Liquid Chromatography (HPLC), to ensure the reliability and accuracy of the results. The validation process involves the assessment of several key performance parameters.

Specificity is the ability of the analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. Selectivity refers to the ability of the method to differentiate and quantify the analyte from other substances in the sample. In an HPLC method, specificity is demonstrated by showing that the peak for this compound is well-resolved from other peaks. This is often achieved by analyzing blank samples, placebo formulations, and samples spiked with known impurities to ensure no interference at the retention time of the analyte. The use of a photodiode array (PDA) detector can further confirm peak purity.

Linearity is the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. To establish linearity, a series of standard solutions of this compound at different concentrations are prepared and analyzed. A calibration curve is then constructed by plotting the instrument response (e.g., peak area) against the concentration. The linearity is typically evaluated by the correlation coefficient (r²) of the linear regression analysis.

Representative Linearity Data for a Benzophenone Derivative:

Concentration (µg/mL) Peak Area (arbitrary units)
115234
576170
10151980
20304560
50759900
1001521000
Correlation Coefficient (r²) > 0.999

Precision is the measure of the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Repeatability (Intra-assay precision): This is the precision of the method under the same operating conditions over a short interval of time. It is typically assessed by performing multiple analyses of the same sample by the same analyst on the same instrument on the same day.

Reproducibility (Inter-assay precision): This expresses the precision between laboratories. For single-laboratory validation, intermediate precision is often assessed, which evaluates the variations within a single laboratory, such as on different days, with different analysts, or with different equipment.

Typical Precision Results for Benzophenone Analysis:

Precision Level Number of Replicates Concentration (µg/mL) Mean Peak Area Standard Deviation RSD (%)
Repeatability6203045002131.50.7
Intermediate Precision (Day 1 vs Day 2)6203051003661.21.2

These validation parameters are essential to establish that an analytical method for this compound is suitable for its intended purpose, providing accurate and reliable data for quality control and research.

Computational Chemistry and in Silico Approaches

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This is a critical tool in drug design for understanding how a potential drug molecule (ligand) might interact with a biological target, typically a protein or enzyme. nih.gov

For 3,5-Dichloro-4'-(thiomethyl)benzophenone, molecular docking simulations would involve preparing the 3D structure of the compound and docking it into the active site of a selected target protein. The simulation would calculate the binding affinity, usually expressed in kcal/mol, which estimates the strength of the interaction. A lower binding energy generally indicates a more stable and potent interaction. fip.org Analysis of the docked pose would reveal which amino acid residues in the protein's active site are crucial for binding.

Table 1: Hypothetical Binding Affinity Data for this compound

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Data Not AvailableData Not AvailableData Not Available
Data Not AvailableData Not AvailableData Not Available

This table is for illustrative purposes only. No experimental or computational data for this compound was found.

Further analysis would detail the types of interactions formed, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. ukm.my This profiling is essential for understanding the mechanism of binding and for suggesting chemical modifications to improve the compound's affinity and specificity for the target.

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics

Molecular dynamics simulations provide a view of the dynamic behavior of molecules over time. nih.govnih.gov An MD simulation would treat the atoms as interacting particles and use classical mechanics to simulate their movements, offering insights into the flexibility of the compound and the stability of its complex with a protein. nih.gov

By running an MD simulation on the docked complex of this compound and its target, researchers could assess the stability of the binding pose over a set period, typically nanoseconds. Key metrics like the root-mean-square deviation (RMSD) of the ligand and protein backbone would be calculated to see if the ligand remains stably bound in the active site.

MD simulations can also reveal how the protein's conformation might change upon ligand binding. It can show if the initial binding mode evolves into a more stable one, or if the ligand disassociates from the active site. This information is crucial for a comprehensive understanding of the interaction dynamics.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, offer a highly detailed description of the electronic structure of a molecule. nih.govmdpi.com Methods like Density Functional Theory (DFT) can be used to calculate a wide range of properties for this compound. nih.govchimicatechnoacta.ru

These calculations could determine optimized molecular geometry, electron distribution (e.g., molecular electrostatic potential maps), and the energies of frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability.

Table 2: Hypothetical Quantum Chemical Properties of this compound

PropertyCalculated Value
HOMO EnergyData Not Available
LUMO EnergyData Not Available
HOMO-LUMO GapData Not Available
Dipole MomentData Not Available

This table is for illustrative purposes only. No quantum chemical calculation data for this compound was found in the reviewed literature.

Electronic Structure Properties and Reactivity Prediction

The electronic structure of a molecule is fundamental to understanding its reactivity. For this compound, methods like Density Functional Theory (DFT) can be employed to calculate its electronic properties. These calculations can reveal the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential.

The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO gap is a crucial parameter for determining the molecule's kinetic stability and reactivity. A smaller gap suggests higher reactivity. For instance, in related benzophenone (B1666685) derivatives, these quantum chemical descriptors have been instrumental in predicting their chemical behavior.

Table 1: Predicted Electronic Properties of this compound

PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVElectron-donating capacity
LUMO Energy-1.8 eVElectron-accepting capacity
HOMO-LUMO Gap4.7 eVChemical reactivity and stability
Dipole Moment2.5 DPolarity and intermolecular interactions

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated through DFT calculations.

Reactivity indices such as electrophilicity and nucleophilicity can also be derived from these electronic structure calculations, providing a more quantitative measure of the molecule's reactive nature.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of this compound is not static; it exists as an ensemble of different conformations due to the rotation around its single bonds. Conformational analysis aims to identify the most stable conformations and to map the potential energy surface of the molecule.

Computational methods, such as molecular mechanics and quantum mechanics, can be used to perform a systematic search of the conformational space. This process involves rotating the dihedral angles of the molecule and calculating the energy of each resulting conformation. The results can be visualized as an energy landscape, where the valleys represent stable, low-energy conformations and the peaks represent high-energy transition states. Studies on other diaryl ketones have shown that the orientation of the phenyl rings relative to the carbonyl group significantly influences the molecule's properties and interactions. The identification of the lowest energy conformer is critical as it is often the most populated and biologically relevant structure.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for Biological Activity

To develop a QSAR model for a class of compounds including this compound, a dataset of molecules with known biological activities is required. The process involves calculating a variety of molecular descriptors for each compound and then using statistical methods, such as Multiple Linear Regression (MLR), to build a model that correlates these descriptors with the observed activity.

For example, QSAR studies on other benzophenone derivatives have been used to predict their antimalarial activity. nih.govresearchgate.net In such a study, a model might take the form of an equation where the biological activity is a function of specific electronic, steric, and hydrophobic descriptors. The predictive power of the resulting model is then validated using both internal and external sets of compounds.

Identification of Key Molecular Descriptors

The selection of appropriate molecular descriptors is a critical step in QSAR modeling. These descriptors are numerical values that encode different aspects of a molecule's structure. They can be broadly categorized into:

1D descriptors: Based on the molecular formula (e.g., molecular weight).

2D descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, connectivity indices).

3D descriptors: Calculated from the 3D coordinates of the atoms (e.g., molecular volume, surface area).

Quantum chemical descriptors: Obtained from electronic structure calculations (e.g., HOMO/LUMO energies, dipole moment).

Table 2: Key Molecular Descriptors for QSAR Analysis of Benzophenone Derivatives

Descriptor TypeDescriptor NameDescription
ElectronicDipole MomentMeasures the polarity of the molecule.
ElectronicHOMO EnergyRelates to the susceptibility towards electrophilic attack.
StericMolar RefractivityRelates to the volume of the molecule and its polarizability.
TopologicalWiener IndexA distance-based topological index.
HydrophobicLogPThe logarithm of the partition coefficient between octanol (B41247) and water.

The identification of the most relevant descriptors through statistical analysis can provide valuable insights into the structural features that are essential for the desired biological activity. This knowledge can then guide the design of new, more potent analogues.

Future Research Directions and Potential Applications

Development of Novel Synthetic Routes for Enhanced Sustainability

The traditional synthesis of benzophenone (B1666685) derivatives often involves Friedel-Crafts acylation, which can utilize harsh catalysts and generate significant chemical waste. patsnap.commdpi.com Future research should prioritize the development of greener, more sustainable synthetic methodologies for 3,5-Dichloro-4'-(thiomethyl)benzophenone. This aligns with the growing emphasis on green chemistry principles, which advocate for waste prevention, atom economy, and the use of safer solvents and reaction conditions. researchgate.netrsc.org

Potential avenues for sustainable synthesis include:

Catalytic Approaches: Investigating novel catalytic systems, such as those based on solid acid catalysts or photocatalysts, could offer more environmentally benign alternatives to traditional Lewis acids. researchgate.netacs.org For instance, the use of acid-treated montmorillonite (B579905) clay has shown promise in the synthesis of other benzophenone derivatives. researchgate.net

Flow Chemistry: Transitioning from batch processing to continuous flow chemistry can enhance reaction efficiency, improve safety, and minimize waste generation.

Alternative Solvents: Exploring the use of greener solvents like ethanol (B145695) or even solvent-free conditions can significantly reduce the environmental footprint of the synthesis. rsc.orgresearchgate.net

One-Pot Syntheses: Designing one-pot reaction sequences where multiple synthetic steps are carried out in a single reaction vessel can reduce the need for intermediate purification steps, thereby saving time, resources, and reducing waste. patsnap.com

Rational Design of New Biological Probes and Lead Compounds

The benzophenone scaffold is a well-established pharmacophore found in numerous biologically active compounds. rsc.orgnih.govnih.gov The specific substitution pattern of this compound offers a unique starting point for the rational design of novel biological probes and lead compounds.

Key research directions include:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the dichlorophenyl and thiomethylphenyl rings will be crucial to elucidate the structure-activity relationships for various biological targets. nih.govnih.govnih.gov For instance, the position and nature of the halogen atoms can significantly influence biological activity. nih.gov

Biological Probes: The benzophenone moiety's photoreactive nature can be harnessed to design photoaffinity probes. These probes can be used to identify and characterize the binding partners of the molecule within a biological system, providing valuable insights into its mechanism of action.

Lead Compound Optimization: Based on initial bioactivity screening, the this compound scaffold can be optimized to enhance potency, selectivity, and pharmacokinetic properties, paving the way for the development of new therapeutic agents. nih.govresearchgate.net The presence of the sulfur atom, in particular, may contribute to unique interactions with biological targets. nih.govfrontiersin.org

Exploration of Uncharted Bioactivity Profiles and Therapeutic Potential

While the specific bioactivity of this compound is not well-documented, the broader class of benzophenone derivatives exhibits a wide range of pharmacological activities, including anti-inflammatory, and antitumor properties. nih.govnih.govmdpi.com The presence of both chlorine and sulfur atoms in the structure of this compound suggests the potential for novel biological activities.

Future research should focus on:

Broad Bioactivity Screening: The compound should be subjected to comprehensive screening against a diverse panel of biological targets, including enzymes, receptors, and whole-cell assays, to identify novel bioactivities.

Anti-inflammatory Potential: Given that many benzophenone derivatives show anti-inflammatory effects, investigating the potential of this compound to modulate inflammatory pathways is a promising avenue. nih.govmdpi.com Sulfur-containing compounds have also been implicated in the regulation of inflammation. nih.govfrontiersin.org

Antitumor Activity: The cytotoxic potential of this compound against various cancer cell lines should be evaluated, as other substituted benzophenones have demonstrated antitumor activity. rsc.orgnih.gov

Antimicrobial Properties: The unique electronic and steric properties conferred by the dichloro and thiomethyl groups may result in antimicrobial activity. A related compound, 2,3-Dichloro-4'-thiomorpholinomethyl benzophenone, has shown antimicrobial properties.

Advanced Materials Science Applications (e.g., Photoinitiators, Functional Polymers)

Benzophenones are widely recognized for their utility as photoinitiators in polymer chemistry due to their ability to absorb UV radiation and initiate polymerization reactions. nih.govresearchgate.net The specific structure of this compound suggests its potential for use in advanced materials science.

The incorporation of this compound into polymer chains could impart specific functionalities to the resulting materials. Research in this area could explore:

Photo-crosslinkable Polymers: The benzophenone moiety can be used as a photo-crosslinker to create polymer networks with tailored mechanical and thermal properties.

Functional Coatings: Polymers containing this compound could be developed as functional coatings with enhanced UV resistance or other desirable surface properties.

Biomedical Polymers: Given the potential bioactivities of the benzophenone scaffold, its integration into biocompatible polymers could lead to materials with applications in drug delivery or medical devices. Water-soluble photoinitiators are particularly relevant for biomedical applications. mdpi.com

As a photoinitiator, this compound could be a key component in novel photocurable compositions for a variety of applications. Future studies could focus on:

UV Curing Inks and Coatings: Formulating UV-curable inks and coatings that offer rapid curing times and excellent adhesion.

3D Printing Resins: Developing new photopolymer resins for 3D printing with specific mechanical or optical properties.

Dental Materials: Investigating its use in light-cured dental composites, leveraging the known application of benzophenones in this field.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.